3-(4-Chlorophenyl)azepane
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Overview
Description
3-(4-Chlorophenyl)azepane is a seven-membered heterocyclic compound containing a nitrogen atom in the ring. It has the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol . The compound is characterized by the presence of a chlorophenyl group attached to the azepane ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)azepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzylamine with a suitable cyclic ketone under acidic conditions to form the azepane ring . Another approach involves the use of multicomponent reactions, where various starting materials react in a single step to form the desired azepane derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up to produce larger quantities of the compound, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepane ring to more saturated derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Saturated azepane derivatives.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)azepane has found applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a novel inhibitor in biological systems.
Medicine: Explored for its potential as an antidiabetic, anticancer, and DNA-binding agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)azepane involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Azepane: A parent compound without the chlorophenyl group.
Oxepane: A similar seven-membered ring compound with an oxygen atom instead of nitrogen.
Thiepane: Contains a sulfur atom in the ring instead of nitrogen.
Uniqueness
3-(4-Chlorophenyl)azepane is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to other azepane derivatives. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H16ClN |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
3-(4-chlorophenyl)azepane |
InChI |
InChI=1S/C12H16ClN/c13-12-6-4-10(5-7-12)11-3-1-2-8-14-9-11/h4-7,11,14H,1-3,8-9H2 |
InChI Key |
PTYCKRPJEOXPQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC(C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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